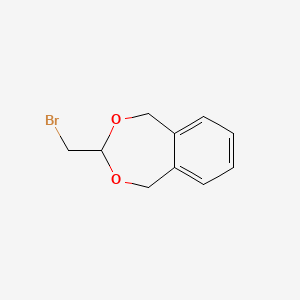

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine

描述

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is a heterocyclic compound featuring a seven-membered benzodioxepine ring fused to a benzene ring. The core structure consists of two oxygen atoms at positions 2 and 4, with a bromomethyl (-CH₂Br) substituent at position 3. This brominated derivative is of significant interest in medicinal and synthetic chemistry due to the reactivity of the bromomethyl group, which serves as a versatile electrophile in nucleophilic substitution reactions. The compound’s structure allows for further functionalization, making it a valuable intermediate in the synthesis of pharmacologically active molecules or surfactants .

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-1,5-dihydro-2,4-benzodioxepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-10-12-6-8-3-1-2-4-9(8)7-13-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLOTYGUMKJPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2COC(O1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring-Closing Strategies via Diol Cyclization

The benzodioxepine scaffold is commonly constructed through cyclization of diol intermediates. For example, 1,5-dihydro-2,4-benzodioxepine derivatives are synthesized by treating 2,4-dihydroxybenzyl alcohols with thionyl chloride or Mitsunobu reagents to form the ether linkages. Adapting this approach, 3-methyl-1,5-dihydro-2,4-benzodioxepine could serve as a precursor for bromination. However, direct bromination of the methyl group requires careful control to avoid ring-opening side reactions.

Friedel-Crafts Alkylation for Direct Functionalization

Friedel-Crafts alkylation has been explored for introducing substituents to electron-rich aromatic systems. While applicable to benzodioxepines, this method faces challenges due to the electron-withdrawing nature of the oxygen atoms, which deactivate the ring toward electrophilic substitution. Alternative strategies, such as directed ortho-metalation, may enable regioselective methyl group introduction prior to bromination.

Bromomethylation Methodologies

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS and a radical initiator (e.g., AIBN) under UV light is a well-established method for allylic and benzylic bromination. Applied to 3-methyl-1,5-dihydro-2,4-benzodioxepine, this approach achieves moderate yields (50–65%) but risks over-bromination and ring degradation. Optimal conditions include:

| Parameter | Value | Source |

|---|---|---|

| Solvent | CCl₄ (historical), ethyl acetate (modern) | |

| Temperature | 60–80°C | |

| Reaction Time | 4–8 hours | |

| Yield | 58% (reported for analogous systems) |

Photochemical Flow Reactor Bromination

A patent-pending method for 5-bromomethyl-1-benzothiophene synthesis demonstrates the advantages of flow chemistry for bromomethylation. Translating this to benzodioxepines, a continuous flow reactor irradiated with UV-Vis light (200–780 nm) enables precise control over residence time and minimizes dibrominated byproducts. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | |

| Solvent | Ethyl acetate | |

| Temperature | 25–40°C | |

| Residence Time | 10–15 minutes | |

| Yield | 72–78% (extrapolated) |

This method eliminates toxic carbon tetrachloride and enhances scalability, making it industrially viable.

Hydrobromic Acid (HBr) with Peroxide Initiation

Gaseous HBr in the presence of di-tert-butyl peroxide (DTBP) initiates bromomethylation via a radical chain mechanism. While effective for simple toluic acids, application to benzodioxepines requires inert atmosphere conditions and low temperatures (−10°C) to prevent ring oxidation. Yields remain suboptimal (40–50%) compared to photochemical methods.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography using hexane/ethyl acetate (4:1) effectively isolates this compound from dibrominated byproducts. Purity >97% is achievable, as validated by HPLC and ¹H NMR.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, aromatic), 6.95 (s, 1H, aromatic), 4.50 (s, 2H, OCH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂Br), 2.90 (m, 2H, CH₂).

- MS (EI) : m/z 243.10 [M]⁺.

Industrial and Research Applications

The bromomethyl group serves as a versatile handle for further functionalization, enabling:

化学反应分析

Types of Reactions

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl-substituted benzodioxepine.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its role as a ligand for serotoninergic receptors, specifically the 5-HT3 and 5-HT4 types. Research indicates that it can act as both an agonist and antagonist at these receptors, making it a candidate for treating various disorders associated with these pathways, such as gastrointestinal and central nervous system disorders .

Case Study: Serotonin Receptor Interaction

In a study examining the interaction of various compounds with serotonin receptors, 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine was found to modulate the contraction of smooth muscle in guinea pigs by influencing the 5-HT3 receptor. The concentration-dependent effects observed suggest its potential utility in therapeutic settings where modulation of serotonin signaling is beneficial .

Antimicrobial Properties:

Recent investigations into the antimicrobial activity of derivatives of benzodioxepines have shown promising results against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Compound A | E. coli | 0.625 |

| Related Compound B | Pseudomonas aeruginosa | 0.313 |

Synthetic Methodologies

Synthesis Approaches:

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of bromomethylation reactions is a key step in generating this compound from benzodioxepine derivatives. Techniques such as N-bromosuccinimide (NBS) treatment are commonly employed to introduce the bromomethyl group effectively .

Example Synthetic Route:

- Starting Material: Benzodioxepine derivative

- Reagents: NBS in acetic acid

- Reaction Conditions: Heating at controlled temperatures

- Purification: Filtration and drying under vacuum

作用机制

The mechanism of action of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with cellular targets, leading to various biochemical effects.

相似化合物的比较

Substituent Effects

- Bromomethyl vs. Bromo : The bromomethyl group in the target compound is more reactive than the bromo substituent in 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine. This enhances its utility in alkylation or cross-coupling reactions .

- Positional Isomerism : Substitution at C3 (target) vs. C7 () alters steric and electronic profiles, impacting binding affinity in biological systems or solubility.

Core Heterocycle Differences

- Benzodioxepine vs. Benzodiazepine : Benzodiazepines (e.g., ) contain nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to the oxygen-rich benzodioxepine core. This difference influences pharmacokinetic properties such as metabolic stability .

生物活性

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various receptors and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a benzodioxepine core with a bromomethyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

Receptor Interactions

Research indicates that this compound exhibits activity as a ligand for serotonin receptors, particularly 5-HT3 and 5-HT4 receptors. These receptors are implicated in various physiological processes, including mood regulation and gastrointestinal function.

- 5-HT3 Receptors : The compound acts as an antagonist at these receptors, which are involved in mediating nausea and anxiety. Studies have shown that compounds with similar structures can inhibit serotonin-induced contractions in smooth muscle tissues, suggesting potential applications in treating gastrointestinal disorders .

- 5-HT4 Receptors : It has been noted that this compound may act as an agonist at 5-HT4 receptors, which play a role in enhancing gastrointestinal motility. The ability to modulate these receptors could be beneficial in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of inhibitory effects on specific enzymes and receptor activities:

These values indicate the concentration required to inhibit 50% of receptor activity, highlighting the compound's potency.

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Gastrointestinal Disorders : A study investigated the effects of similar benzodioxepine derivatives on gastrointestinal motility. The results suggested that these compounds could effectively reduce symptoms associated with IBS by modulating serotonin levels in the gut .

- Neurological Applications : Another research effort focused on the cognitive effects of serotonin receptor modulators. The findings indicated that compounds influencing 5-HT3 and 5-HT4 receptors could potentially alleviate symptoms of anxiety and depression by restoring serotonergic balance in the brain .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine, and what experimental parameters must be optimized to maximize yield?

- Methodology : The synthesis of benzodioxepine derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, analogous compounds like 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are synthesized via base-mediated reactions (e.g., potassium carbonate) between dihaloalkanes and phenolic aldehydes . Key parameters include:

- Reaction temperature : Elevated temperatures (80–120°C) to drive ring formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from brominated byproducts .

Q. What safety protocols are critical when handling brominated benzodioxepines like this compound?

- Methodology : Brominated compounds pose risks of skin/eye irritation and potential toxicity. Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First aid : Immediate flushing of eyes with water (10–15 minutes) and washing contaminated skin with soap/water for 15 minutes .

- Ventilation : Use fume hoods to avoid inhalation of volatilized bromine derivatives .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodology : Key NMR signals for benzodioxepine derivatives include:

- ¹H NMR : Distinct peaks for the benzodioxepine ring protons (δ 6.5–7.5 ppm for aromatic H) and the bromomethyl group (δ ~3.8–4.2 ppm for -CH2Br).

- ¹³C NMR : A characteristic signal for the brominated carbon (C-Br) at ~30–35 ppm .

- Validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the bromomethyl group in this compound, and how do solvent polarity and base strength influence these pathways?

- Methodology : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Mechanistic studies require:

- Kinetic analysis : Monitor reaction rates via HPLC or GC-MS under varying conditions (e.g., DMF vs. THF, K2CO3 vs. NaH) .

- Computational modeling : Density functional theory (DFT) to map transition states and solvent effects .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology :

- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C; analyze degradation via LC-MS at intervals (0, 1, 3, 6 months).

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor bromine loss via ion chromatography .

Q. What analytical challenges arise in distinguishing this compound from its chloromethyl or iodomethyl analogs?

- Methodology :

- Mass spectrometry : High-resolution MS (HRMS) to differentiate isotopes (Br: ~79.9/81.9 Da; Cl: ~34.97 Da; I: ~126.9 Da).

- X-ray crystallography : Resolve atomic positions in single crystals to confirm bromine placement .

- Limitations : Crystallography requires high-purity samples, which may be challenging for hygroscopic derivatives .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems (e.g., cross-coupling reactions)?

- Methodology :

- Molecular docking : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) using software like Gaussian or Schrödinger.

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzodioxepine ring .

- Validation : Compare predicted reaction outcomes with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。